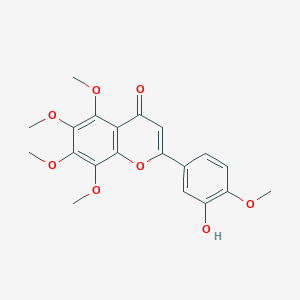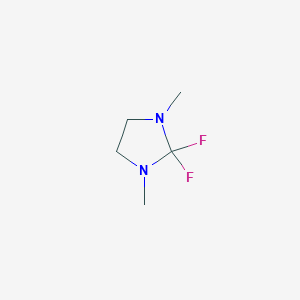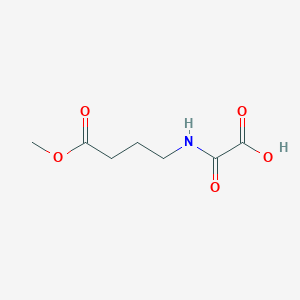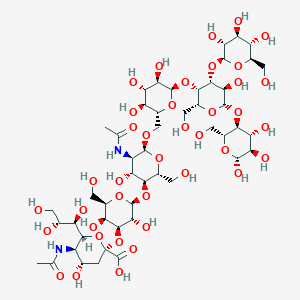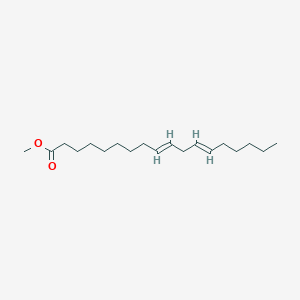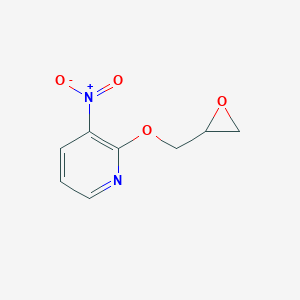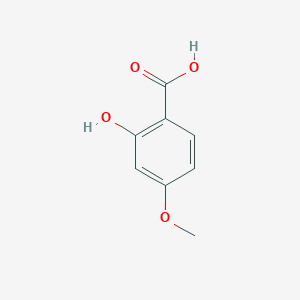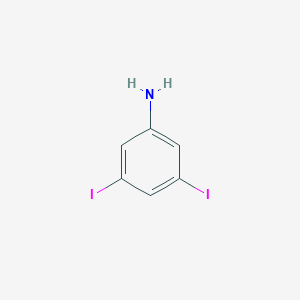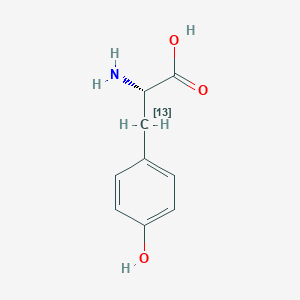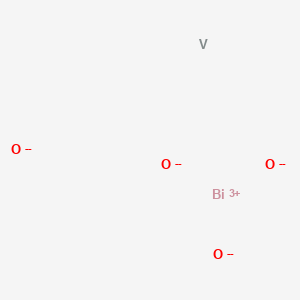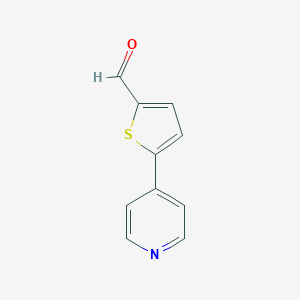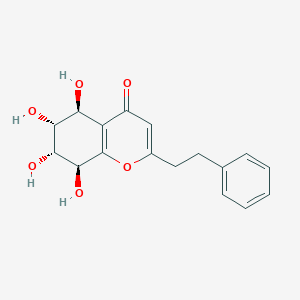
Agarotetrol
Overview
Description
Agarotetrol is a chromone derivative found in agarwood, a resinous wood from the trunks of Aquilaria, Gonystulus, and Gyrinops species . Agarwood is known for its distinct fragrance upon heating and is used both as a medicine and a fragrant wood . This compound is a polar compound that contributes to the fragrance of agarwood through the generation of low molecular weight aromatic compounds upon heating .
Mechanism of Action
- Agarotetrol is a chromone derivative primarily isolated from agarwood. It plays a crucial role in generating the characteristic fragrance associated with agarwood upon heating .
- This compound interacts with its targets through a yet-to-be-fully-elucidated mechanism. Upon heating, it undergoes transformations, leading to the release of fragrant low molecular weight aromatic compounds (LACs), such as benzylacetone .
- The resinous parts of agarwood contain specific LACs, which are absent in non-resinous portions. This compound is a key compound found in the hot water extract of agarwood .
- This compound’s primary outcome is the production of fragrant LACs, especially benzylacetone, upon heating. These LACs contribute to the unique aroma of agarwood .
- For example, the heating process is essential for this compound’s conversion to fragrant LACs. The specific conditions during distillation impact the yield of these aromatic compounds .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Agarotetrol is involved in the production of low molecular weight aromatic compounds such as benzylacetone when agarwood is heated
Cellular Effects
This compound has been reported to be present at the early stages of cell death in calli . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the early stages of cell death in calli , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the production of low molecular weight aromatic compounds such as benzylacetone when agarwood is heated
Preparation Methods
Synthetic Routes and Reaction Conditions: Agarotetrol is typically extracted from agarwood using water extraction methods . The hot water extract of agarwood is analyzed by high-performance liquid chromatography to identify this compound as the main compound . The extraction process involves heating the agarwood in water, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves the distillation of agarwood to obtain essential oils and hydrosols . The remaining hot water extract in the distillation flask is then analyzed and purified to isolate this compound . This method ensures the efficient extraction of this compound from agarwood, making it suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Agarotetrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different aromatic compounds.
Reduction: Reduction reactions can modify the chromone structure of this compound.
Substitution: this compound can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions include various low molecular weight aromatic compounds, such as benzylacetone, which contribute to the fragrance of agarwood .
Scientific Research Applications
Agarotetrol has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other aromatic compounds.
Biology: this compound’s derivatives are studied for their biological activities, including sedative effects.
Industry: It is utilized in the fragrance industry for its ability to generate aromatic compounds upon heating.
Comparison with Similar Compounds
Agarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating . Similar compounds include:
2-(2-Phenylethyl)chromone: Another chromone derivative found in agarwood.
Oxidoagarochromone: A chromone derivative with epoxidated positions.
2-(2-4’-Methoxyphenylethyl)chromone: A chromone derivative with a methoxy group.
This compound stands out due to its significant contribution to the fragrance of agarwood and its potential therapeutic effects .
Properties
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIROLCTHMEEO-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


